

BODIPY FL Thalidomide: Application Notes and Protocols for Drug Discovery

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Compound of Interest

Compound Name: *BODIPY FL thalidomide*

Cat. No.: *B13573047*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL thalidomide is a high-affinity, fluorescently labeled probe designed for the specific detection of Cereblon (CRBN), a critical component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. With a dissociation constant (Kd) of 3.6 nM, this probe provides a powerful tool for studying CRBN-ligand interactions and has significant applications in the discovery and development of novel therapeutics, particularly in the realm of targeted protein degradation.^{[1][2][3][4][5][6][7]}

The development of molecular glues and proteolysis-targeting chimeras (PROTACs) relies on the effective recruitment of E3 ligases like CRBN to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. **BODIPY FL thalidomide** serves as an invaluable reagent in assays designed to identify and characterize molecules that bind to CRBN, a crucial first step in the development of such protein degraders.^{[3][4][6][7][8]}

These application notes provide an overview of the key applications of **BODIPY FL thalidomide** in drug discovery and detailed protocols for the most common experimental setups.

Principle of Detection

BODIPY FL thalidomide's utility stems from its fluorescent properties. The BODIPY FL fluorophore, with excitation and emission maxima at approximately 503 nm and 509 nm respectively, allows for sensitive detection in various assay formats.[1] The core principle involves monitoring the interaction of the probe with the CRBN protein. In a typical assay, the binding of a test compound to CRBN will displace the **BODIPY FL thalidomide** probe, leading to a measurable change in the fluorescent signal. This change can be detected through methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

Key Applications

- High-Throughput Screening (HTS) for Novel CRBN Ligands: The sensitivity and robustness of assays utilizing **BODIPY FL thalidomide** make them ideal for screening large compound libraries to identify novel CRBN binders.
- Characterization of CRBN-Ligand Interactions: These assays allow for the quantitative determination of binding affinities (e.g., IC₅₀, K_d) of known and novel ligands for CRBN.
- Development and Optimization of PROTACs: By confirming the binding of the CRBN-recruiting moiety of a PROTAC, researchers can ensure the proper functioning of the degrader molecule. The probe can also be used in ternary complex formation assays.
- Mechanism of Action Studies: Investigating how different compounds interact with CRBN and influence the CRL4-CRBN complex.

Quantitative Data Summary

The following table summarizes key quantitative data from comparative studies using **BODIPY FL thalidomide**-based assays.

Assay Type	Ligand	Measured Value (IC50)	Reference(s)
BODIPY FL thalidomide TR-FRET Assay	Pomalidomide	6.4 nM	[3][4][6][8]
Cy5-conjugated thalidomide FP Assay	Pomalidomide	264.8 nM	[3][4][6][8]
Cy5-conjugated cereblon modulator TR-FRET Assay	Pomalidomide	1.2 μ M	[3][4][6][8]

As the data indicates, the **BODIPY FL thalidomide**-mediated TR-FRET assay is significantly more sensitive (41- to 187-fold) than previously reported methods, enabling the use of lower reagent concentrations and providing a more accurate assessment of ligand binding.[3][4][6][8]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Binding

This protocol describes a competitive binding assay to measure the affinity of test compounds for CRBN.

Principle: This assay relies on the transfer of energy from a long-lifetime terbium (Tb) donor fluorophore to a BODIPY FL acceptor fluorophore when they are in close proximity. A His-tagged CRBN protein is labeled with a Tb-conjugated anti-His antibody. When **BODIPY FL thalidomide** binds to CRBN, the donor and acceptor are brought together, resulting in a high TR-FRET signal. A test compound that binds to CRBN will displace the **BODIPY FL thalidomide**, leading to a decrease in the TR-FRET signal.

Diagram of TR-FRET Assay Workflow:



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Caption: Workflow for the **BODIPY FL thalidomide** TR-FRET assay.

Materials:

- **BODIPY FL thalidomide** (stock solution in DMSO)
- His-tagged human CRBN/DDB1 protein complex
- Terbium (Tb)-conjugated anti-His antibody
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- Test compounds (serially diluted in DMSO)
- 384-well low-volume black assay plates
- TR-FRET compatible plate reader

Optimized Reagent Concentrations:

- **BODIPY FL thalidomide**: 4 nM
- His-CRBN/DDB1: 2 nM
- Tb-anti-His antibody: 2 nM

Procedure:

- Compound Plating:
 - Prepare serial dilutions of test compounds in DMSO.
 - Add a small volume (e.g., 100 nL) of the compound dilutions to the wells of a 384-well plate. Include wells for positive control (e.g., unlabeled thalidomide) and negative control (DMSO).
- Reagent Preparation:
 - Prepare a master mix of **BODIPY FL thalidomide** in assay buffer at 2X the final concentration (8 nM).
 - Prepare a master mix of His-CRBN/DDB1 and Tb-anti-His antibody in assay buffer at 2X the final concentrations (4 nM each).
- Assay Assembly:
 - Add 5 μ L of the **BODIPY FL thalidomide** solution to each well.
 - Add 5 μ L of the His-CRBN/DDB1 and Tb-anti-His antibody solution to each well. The final volume in each well will be 10 μ L.
- Incubation:
 - Seal the plate and incubate at room temperature for 90 minutes, protected from light.
- Plate Reading:
 - Read the plate on a TR-FRET compatible plate reader.
 - Set the excitation wavelength to 340 nm.
 - Measure the emission at 490 nm (Tb donor) and 520 nm (BODIPY FL acceptor).
- Data Analysis:

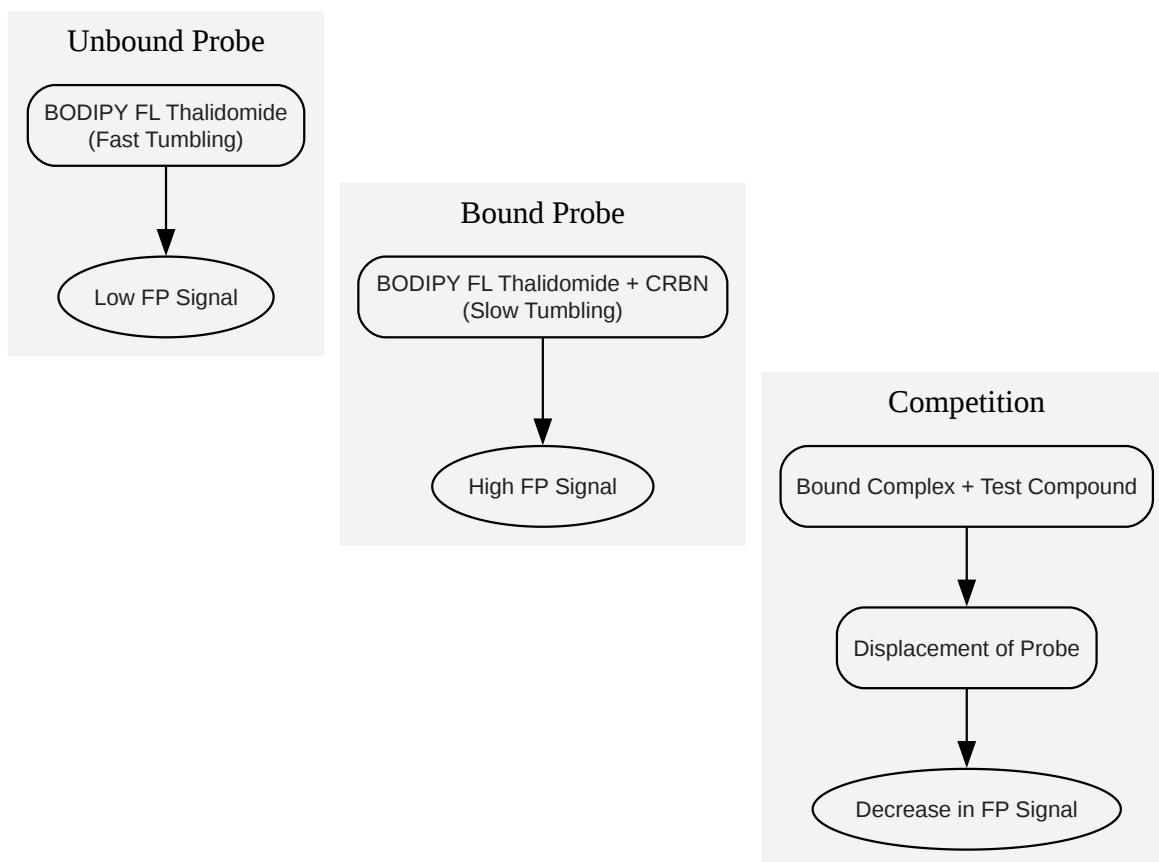
- Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 490 nm) * 10,000.
- Plot the TR-FRET ratio against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay for CRBN Binding

This protocol provides a framework for a competitive FP assay.

Principle: FP measures the change in the rotational speed of a fluorescent molecule. Small molecules, like free **BODIPY FL thalidomide**, tumble rapidly in solution and have a low FP signal. When bound to a larger molecule, like CRBN, its tumbling slows, resulting in a higher FP signal. A test compound that displaces the probe will cause a decrease in the FP signal.

Diagram of FP Assay Principle:



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Caption: Principle of the Fluorescence Polarization assay.

Materials:

- **BODIPY FL thalidomide**
- Human CRBN/DDB1 protein complex
- Assay Buffer
- Test compounds

- 384-well low-volume black assay plates
- FP-capable plate reader

Procedure:

- Determine Optimal Probe Concentration:
 - Perform a serial dilution of **BODIPY FL thalidomide** in assay buffer and measure the fluorescence intensity to find the lowest concentration that gives a stable and robust signal above background.
- Determine Optimal Protein Concentration:
 - In the presence of the optimal concentration of **BODIPY FL thalidomide**, perform a serial dilution of the CRBN/DDB1 protein.
 - Measure the FP signal at each protein concentration to generate a saturation binding curve.
 - Select a protein concentration that gives approximately 80% of the maximum FP signal for use in the competitive assay.
- Competitive Binding Assay:
 - Add test compounds at various concentrations to the wells.
 - Add **BODIPY FL thalidomide** at its optimal concentration.
 - Add the CRBN/DDB1 protein at its pre-determined concentration.
 - Incubate at room temperature for a set time (e.g., 60 minutes), protected from light.
- Plate Reading:
 - Read the FP signal using appropriate excitation and emission filters for BODIPY FL.
- Data Analysis:

- Plot the FP signal against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Cellular Imaging with BODIPY FL Thalidomide

This protocol is a general guideline for visualizing the cellular uptake and localization of the probe.

Principle: The hydrophobic nature of the BODIPY dye allows for cell permeability. By incubating cells with **BODIPY FL thalidomide**, it is possible to visualize its accumulation and subcellular distribution using fluorescence microscopy. This can be used to assess the cell permeability of thalidomide-based compounds.

Procedure:

- Cell Culture:
 - Plate cells (e.g., HEK293T, HeLa) on glass-bottom dishes or chamber slides and culture overnight.
- Probe Labeling:
 - Prepare a working solution of **BODIPY FL thalidomide** in cell culture medium (e.g., 1-5 μM).
 - Remove the old medium from the cells and wash with PBS.
 - Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
- Washing:
 - Remove the labeling medium and wash the cells 2-3 times with warm PBS to remove unbound probe.
- Imaging:
 - Add fresh medium or a suitable imaging buffer to the cells.

- Visualize the cells using a fluorescence microscope with filter sets appropriate for FITC or GFP (Excitation ~488 nm, Emission ~510-530 nm). Confocal microscopy is recommended for higher resolution imaging.

Note: For competitive imaging, cells can be pre-incubated with an unlabeled CRBN ligand before adding **BODIPY FL thalidomide** to observe a reduction in cellular fluorescence.

Conclusion

BODIPY FL thalidomide is a highly sensitive and versatile tool for drug discovery, particularly in the field of targeted protein degradation. Its high affinity for CRBN enables the development of robust and sensitive assays for identifying and characterizing CRBN ligands and PROTACs. The protocols provided herein offer a starting point for researchers to implement this valuable probe in their discovery workflows.

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